2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Pharmaceutical reference standard Melting point identity testing Pharmacopeial compliance

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one (CAS 224789-21-3, MF C17H20N4O2, MW 312.37), widely designated as Desulfovardenafil or Vardenafil Dessulfonyl Impurity, is a heterocyclic imidazo[5,1-f][1,2,4]triazin-4-one belonging to the class of phosphodiesterase type 5 (PDE5) inhibitor intermediates and related substances. It is primarily employed as a pharmacopeial reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial vardenafil production , and is commercially available from ISO 17034–accredited suppliers at certified purities of >95 % to 99 %.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
CAS No. 224789-21-3
Cat. No. B020012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
CAS224789-21-3
Synonyms2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one; 
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1NC(=NC2=O)C3=CC=CC=C3OCC)C
InChIInChI=1S/C17H20N4O2/c1-4-8-14-18-11(3)15-17(22)19-16(20-21(14)15)12-9-6-7-10-13(12)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22)
InChIKeyYRRWQMBIMZMVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one CAS 224789-21-3: Procurement-Ready Analytical Reference and Vardenafil Intermediate


2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one (CAS 224789-21-3, MF C17H20N4O2, MW 312.37), widely designated as Desulfovardenafil or Vardenafil Dessulfonyl Impurity, is a heterocyclic imidazo[5,1-f][1,2,4]triazin-4-one belonging to the class of phosphodiesterase type 5 (PDE5) inhibitor intermediates and related substances [1]. It is primarily employed as a pharmacopeial reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial vardenafil production [2], and is commercially available from ISO 17034–accredited suppliers at certified purities of >95 % to 99 % [3].

Why Generic PDE5 Inhibitors or Other Vardenafil Intermediates Cannot Substitute for CAS 224789-21-3 in Regulated Analytical Workflows


Interchanging CAS 224789-21-3 with vardenafil base or other vardenafil-related impurities for analytical method development introduces critical selectivity and quantitation errors. Vardenafil (CAS 224785-90-4) possesses a 4-ethylpiperazin-1-ylsulfonyl substituent at the 5-position of the phenyl ring that imparts a distinct chromatographic retention time and mass spectrometric fragmentation pattern absent in the des-sulfonyl scaffold ; this structural difference—approximately 156 Da lower molecular weight—directly alters UV absorption maxima, LC retention, and MS ionization efficiency. Furthermore, related impurities such as N-Desethyl vardenafil (CAS 448184-46-1) retain the sulfonyl group but undergo differential metabolic or degradative pathways, generating peaks that co-elute or produce isobaric interferences if the des-sulfonyl standard is not used as the system suitability marker for the desulfonylation pathway [1]. Consequently, generic PDE5 inhibitor reference materials cannot satisfy USP or EP compendial identification thresholds for the Vardenafil Dessulfonyl Impurity specification without the exact CAS 224789-21-3 reference.

Product-Specific Quantitative Evidence Guide: 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one


Defined Melting Point Differentiates CAS 224789-21-3 from Vardenafil Base for Identity Confirmation

CAS 224789-21-3 (Vardenafil Dessulfonyl Impurity) exhibits a reported melting point of 142–148 °C , which is substantially lower than the melting range of vardenafil free base (approximately 213–217 °C for vardenafil hydrochloride trihydrate; ~190–194 °C for the anhydrous free base) [1]. This thermal property difference enables unambiguous identity confirmation via differential scanning calorimetry or melting point apparatus without requiring chromatographic separation, and serves as a compendial identification test for the des-sulfonyl impurity specification.

Pharmaceutical reference standard Melting point identity testing Pharmacopeial compliance

LC Retention Time and HRMS Accurate Mass Differentiation: Desulfovardenafil vs. Full Vardenafil Panel

In a validated LC-HRMS screening method for 39 PDE5 inhibitors and analogues in instant coffee premixes, desulfovardenafil (27) eluted at a distinct retention time of 7.8 min with an m/z 313.1660 ([M+H]⁺, mass error <2 ppm), separated from vardenafil (23) at RT 7.1 min (m/z 489.228) and pseudovardenafil (28) at RT 8.2 min (m/z 460.235) [1]. The extracted ion chromatogram peak area for desulfovardenafil at 50 ng/mL showed S/N > 100, confirming suitability for trace quantification. The mass difference of ~176 Da between desulfovardenafil and vardenafil corresponds to the loss of the 4-ethylpiperazin-1-ylsulfonyl group, providing a diagnostic neutral loss for MRM-based quantitative methods.

LC-HRMS Adulterant screening Food and drug analysis

PDE5 Enzyme Inhibitory Activity of CAS 224789-21-3 vs. Vardenafil: Evidence of Residual Pharmacological Activity

Desulfovardenafil retains measurable PDE5 inhibitory activity despite lacking the sulfonyl-piperazine pharmacophore that enhances vardenafil's potency. Literature data indicate that desulfovardenafil inhibits PDE5 with an IC50 in the low nanomolar range (approximately 1.5 nM in recombinant human PDE5A1 scintillation proximity assays), compared with vardenafil's IC50 of 0.7 nM, representing an approximately 2-fold reduction in potency [1]. In contrast, sildenafil exhibits PDE5 IC50 = 3.5 nM [2]. The retention of sub-5 nM PDE5 inhibitory activity by desulfovardenafil—despite deletion of the key sulfonyl-piperazine recognition element—demonstrates that the imidazotriazinone core alone contributes significant binding affinity to the PDE5 catalytic site.

PDE5 inhibition Enzyme assay Phosphodiesterase selectivity

Commercially Available Purity Tiers: 95 % to 99 % HPLC vs. Other Vardenafil Impurity Standards

CAS 224789-21-3 is commercially supplied at multiple purity specifications from ISO 17034–accredited vendors: CATO offers >95 % (HPLC) as an analytical standard [1]; AKSci provides 98 % minimum by HPLC/GC ; CymitQuimica lists 99 % purity ; and Bidepharm supplies at 95 % with batch-specific NMR, HPLC, and GC certificates of analysis . This tiered purity availability, combined with traceability to USP or EP compendial standards upon request, provides procurement flexibility for applications ranging from exploratory impurity profiling (95 % tier) to validated QC release testing (99 % tier). Other vardenafil impurities such as N-Desethyl vardenafil (CAS 448184-46-1) or Vardenafil EP Impurity A (CAS 2169247-39-4) are typically offered only at >95 % or as mg-scale research quantities without the same breadth of purity tiers.

Reference standard purity HPLC quantification Pharmacopeial traceability

Structural Differentiation by Absence of Sulfonyl-Piperazine Moiety: Physicochemical and Synthetic Implications

The defining structural feature of CAS 224789-21-3 is the absence of the 4-ethylpiperazin-1-ylsulfonyl group at the 5-position of the 2-ethoxyphenyl ring, which is present in vardenafil [1]. This deletion reduces the molecular weight from 488.60 g/mol (vardenafil, C23H32N6O4S) to 312.37 g/mol (C17H20N4O2), eliminates the basic tertiary amine center (reducing predicted log P by approximately 1.5–2.0 units and removing a protonation site at physiological pH), and abolishes the sulfonamide hydrogen-bond donor/acceptor pair . Computed physicochemical properties for desulfovardenafil include a density of 1.3 ± 0.1 g/cm³ and boiling point of 519.7 ± 52.0 °C at 760 mmHg . These altered properties directly affect solubility, partition coefficient, and chromatographic behavior compared to sulfonyl-containing vardenafil analogs.

SAR analysis Synthetic intermediate Impurity profiling

Regulatory Recognition: USP and EP Compendial Framework for the Desulfonyl Impurity Specification

CAS 224789-21-3 is explicitly listed as 'Vardenafil Related Compound 1' or 'Vardenafil Dessulfonyl Impurity' in multiple pharmacopeial impurity indexing schemes, with traceability to USP and EP reference standards available upon request from specialized suppliers [1]. It is recognized as a specified impurity for which analytical method development, AMV, and QC applications are required for ANDA submissions . Unlike non-compendial PDE5 inhibitor analogs (e.g., pseudovardenafil or hydroxyvardenafil, which lack formal pharmacopeial monograph recognition), CAS 224789-21-3 benefits from an established regulatory framework that mandates its identification and quantification in vardenafil drug substance and drug product specifications.

Pharmacopeial reference standard ANDA submission Method validation

Best-Fit Research and Industrial Application Scenarios for CAS 224789-21-3 Procurement


ANDA Impurity Profiling and QC Release Testing for Generic Vardenafil Formulations

CAS 224789-21-3 serves as the primary reference standard for identifying and quantifying the desulfonyl impurity in vardenafil drug substance per USP and EP monographs. Laboratories supporting ANDA submissions must demonstrate chromatographic resolution between vardenafil and the desulfonyl impurity peak, with quantitation limits ≤0.10 % relative to the active pharmaceutical ingredient. The compound's commercially available purity tiers (95 %–99 %) and ISO 17034 certification ensure traceability for regulatory audits [1].

LC-HRMS Screening Method Development for PDE5 Inhibitor Adulterants in Dietary Supplements

Regulatory and forensic laboratories employ CAS 224789-21-3 as a certified reference material for building accurate-mass spectral libraries used to screen dietary supplements and functional foods for undeclared PDE5 inhibitor analogs. The compound's distinct m/z 313.1660 ([M+H]⁺) and RT of 7.8 min under standard C18 gradient conditions enable unambiguous identification in multi-analyte panels comprising 30–40 PDE5 inhibitor analogues [2].

Structure-Activity Relationship Studies on Imidazotriazinone PDE5 Inhibitor Scaffolds

Medicinal chemistry groups exploring PDE5 inhibitor scaffold hopping use CAS 224789-21-3 as the des-sulfonyl core template for late-stage functionalization. The unsubstituted para-position of the 2-ethoxyphenyl ring permits direct introduction of diverse sulfonyl, acyl, or alkyl substituents without protecting-group manipulation, while the retained sub-5 nM PDE5 IC50 of the core provides a validated starting point for potency optimization [3].

Synthetic Route Scouting and Process Chemistry for Vardenafil Intermediate Scale-Up

Process chemistry teams procure CAS 224789-21-3 as the penultimate intermediate for vardenafil synthesis, where the subsequent sulfonylation step at the phenyl 5-position with 4-ethylpiperazin-1-ylsulfonyl chloride yields the final API. The intermediate's defined melting point (142–148 °C) and solid-state stability under ambient conditions facilitate in-process质量控制 checks without requiring HPLC, accelerating manufacturing batch release decisions .

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